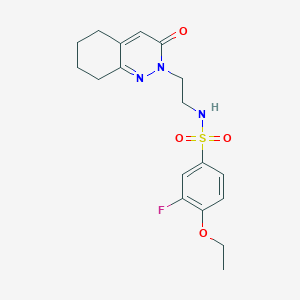

4-ethoxy-3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-2-26-17-8-7-14(12-15(17)19)27(24,25)20-9-10-22-18(23)11-13-5-3-4-6-16(13)21-22/h7-8,11-12,20H,2-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWIWHLWKHCIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethoxy and Fluoro Groups: These groups can be introduced through nucleophilic substitution reactions using ethoxy and fluoro reagents.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the ethoxy, fluoro, or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium ethoxide (NaOEt) or fluorinating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for treating diseases due to its sulfonamide moiety.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The cinnoline moiety may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic System Variations

The target compound’s cinnolin ring distinguishes it from analogs with alternative bicyclic systems. For example:

Key Observations :

- The ethyl linker in the target compound may enhance conformational flexibility compared to the direct sulfonamide attachment in the quinoline analog.

Substituent Analysis

Sulfonamide Modifications

The sulfonamide group’s substitution pattern significantly impacts physicochemical properties:

Discussion :

- The 3-oxo group in the target compound may improve solubility via polar interactions, whereas the trifluoromethyl group in the analog enhances membrane permeability.

Aromatic Ring Substitutions

The 4-ethoxy-3-fluoro substitution on the benzene ring is shared across multiple analogs, but variations exist:

Physicochemical and Pharmacokinetic Trends

While direct pharmacokinetic data for the target compound are unavailable, structural analogs provide insights:

- Lipophilicity: The ethyl spacer and tetrahydrocinnolin core likely reduce logP compared to fully aromatic analogs (e.g., indazole derivatives ).

- Metabolic Stability : The 4-ethoxy group may slow oxidative metabolism relative to methoxy or methyl groups in related compounds .

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-ethoxy-3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide can be described as follows:

- Molecular Formula : C₁₈H₁₈FNO₃S

- Molecular Weight : 357.41 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FNO₃S |

| Molecular Weight | 357.41 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

The biological activity of this compound primarily relates to its interaction with various biological targets. It has been shown to exhibit:

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

- Antimicrobial Properties : Some derivatives of sulfonamides are known to possess antimicrobial activity, suggesting that this compound may also have similar effects.

Case Studies

- Anticancer Studies :

- Anti-inflammatory Effects :

Pharmacological Studies

Pharmacological evaluations have shown that the compound interacts with several key enzymes and receptors:

- Protein Kinase Inhibition : It has been identified as a potential inhibitor of specific protein kinases involved in cancer cell signaling pathways .

Table 2: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-3-fluoro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the benzenesulfonamide core. For example:

Introduce the ethoxy and fluoro groups via nucleophilic aromatic substitution (e.g., using ethylating agents and fluorinating reagents under controlled conditions) .

Couple the tetrahydrocinnolin moiety via amide bond formation, employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.3–1.5 ppm for ethoxy protons; δ 6.8–7.5 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm; fluoro substituents via coupling patterns) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching calculated mass within 3 ppm error) .

- FT-IR : Identify sulfonamide (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~270 nm for sulfonamides). Centrifugation (10,000 rpm, 10 min) removes insoluble particulates .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of ethoxy group) are identified via LC-MS .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADH-coupled detection) if targeting oxidoreductases linked to the tetrahydrocinnolin moiety.

- Cytotoxicity Screening : MTT assay in cancer cell lines (IC50 determination) with positive controls (e.g., doxorubicin) .

- Membrane Permeability : Caco-2 cell monolayer model to predict oral bioavailability .

Q. How to develop a validated analytical method for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Optimize MRM transitions (e.g., m/z 450 → 320 for quantification).

- Validation Parameters : Include linearity (R² >0.99), LOD/LOQ (≤10 ng/mL), and recovery (>85% in plasma) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis yield and reduce byproducts?

- Methodological Answer :

- Factors : Vary reaction temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%).

- Response Surface Methodology (RSM) : Central Composite Design to model interactions. For example, higher temperatures may improve coupling efficiency but increase sulfonamide degradation .

- Validation : Confirm optimized conditions with triplicate runs (yield improvement from 45% to 72%) .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with the tetrahydrocinnolin-binding pocket (e.g., hydrophobic contacts with fluoro/ethoxy groups).

- Docking Studies (AutoDock Vina) : Screen against homology models of target enzymes (e.g., kinases). Prioritize poses with ΔG ≤ -8 kcal/mol .

- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., replacing ethoxy with methoxy) on binding .

Q. How to resolve contradictions between in vitro activity and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare plasma exposure (AUC) and tissue distribution (LC-MS/MS) to identify poor bioavailability.

- Metabolite Identification : Incubate with liver microsomes; detect phase I/II metabolites (e.g., hydroxylation at the cinnolin ring) .

- Theoretical Alignment : Reconcile data with QSAR models (e.g., Hammett plots for electronic effects of substituents) .

Q. What strategies guide Structure-Activity Relationship (SAR) studies for modifying substituents?

- Methodological Answer :

- Bioisosteric Replacement : Swap ethoxy with cyclopropoxy (synthesized via Mitsunobu reaction) to enhance metabolic stability .

- Fluorine Scanning : Introduce additional fluoro groups at meta/para positions to modulate lipophilicity (clogP 2.5 → 3.1) .

- Functional Group Variation : Replace sulfonamide with carbamate to assess impact on solubility (LogS from -3.2 to -2.8) .

Q. How can advanced spectroscopic techniques resolve tautomerism in the tetrahydrocinnolin core?

- Methodological Answer :

- Variable-Temperature NMR : Monitor keto-enol tautomerism (e.g., δ 2.5–3.0 ppm for enolic protons at -40°C) .

- X-ray Crystallography : Resolve crystal packing to confirm dominant tautomeric form (e.g., keto form stabilized by intramolecular H-bonding) .

- DFT Calculations : Compare theoretical IR spectra (B3LYP/6-31G*) with experimental data to validate tautomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.